molecular formula C₂₅H₃₄O₃ B1145101 ∆9(11)-Estradiol 17-Hexanoate CAS No. 95960-05-7

∆9(11)-Estradiol 17-Hexanoate

Katalognummer: B1145101
CAS-Nummer: 95960-05-7
Molekulargewicht: 382.54
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

∆9(11)-Estradiol 17-Hexanoate is a synthetic derivative of estradiol, a primary female sex hormone. This compound is modified to enhance its stability and bioavailability, making it useful in various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ∆9(11)-Estradiol 17-Hexanoate typically involves the esterification of estradiol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

∆9(11)-Estradiol 17-Hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

One primary application of ∆9(11)-Estradiol 17-Hexanoate is in hormone replacement therapy (HRT). Its modified structure allows for prolonged release and sustained therapeutic effects, making it suitable for treating conditions associated with estrogen deficiency, such as menopausal symptoms and osteoporosis prevention. Studies indicate that this compound may reduce the frequency of dosing compared to traditional estradiol formulations due to its extended half-life.

Cancer Research

This compound has been utilized in cancer research, particularly in studies focusing on estrogen receptor-positive breast cancer. Its ability to bind to estrogen receptors allows researchers to investigate the mechanisms of hormone-dependent tumor growth and resistance to anti-estrogen therapies. The compound's unique pharmacokinetics can provide insights into how modifications affect receptor interaction and biological response.

Receptor Interaction Studies

Research involving this compound has demonstrated its utility in studying hormone receptor interactions. By using this compound in vitro, scientists can elucidate the signaling pathways activated by estrogen receptors, contributing to a better understanding of cellular responses to hormonal stimuli. This can be particularly relevant in exploring how different structural modifications influence receptor affinity and activation .

Epigenetic Modifications

Recent studies have indicated that estrogens can influence epigenetic modifications within cells. Using this compound in experimental models allows researchers to assess how this compound affects histone modifications and chromatin remodeling, which are critical for gene expression regulation. Such insights could have implications for understanding hormone-related diseases and developing targeted therapies .

Case Studies

  • Hormonal Effects on Breast Cancer : A study involving patients with estrogen receptor-positive breast cancer examined the effects of this compound on tumor growth rates when combined with anti-estrogen therapies. The findings suggested that this compound could modulate tumor response and improve treatment outcomes.
  • Endometrial Response : In an animal model, the administration of this compound resulted in significant endometrial proliferation compared to other forms of estradiol. This highlights its potential use in studying endometrial health and related disorders.

Wirkmechanismus

∆9(11)-Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Estradiol: The parent compound, which is a natural estrogen.

    Estradiol 17-Valerate: Another esterified form of estradiol with a valerate group.

    Estradiol 17-Benzoate: An esterified form with a benzoate group.

Uniqueness

∆9(11)-Estradiol 17-Hexanoate is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. Compared to other esterified forms, it may offer different stability, solubility, and duration of action, making it suitable for specific applications.

Biologische Aktivität

∆9(11)-Estradiol 17-Hexanoate is a synthetic estrogenic compound derived from estradiol, modified to enhance its biological activity and pharmacokinetic properties. This compound has garnered attention for its potential applications in hormone replacement therapy and its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic implications.

The chemical modification of estradiol to form this compound introduces a double bond at the 9(11) position and a hexanoate ester at the 17 position. These modifications are believed to influence the compound's binding affinity to estrogen receptors (ERs) and its metabolic stability.

  • Estrogen Receptor Interaction :
    • ∆9(11)-Estradiol exhibits varying affinities for ERα and ERβ, which are critical for mediating estrogenic effects. The presence of the hexanoate moiety may enhance lipophilicity, facilitating better membrane penetration and receptor interaction .
  • Nongenomic Actions :
    • Recent studies indicate that estrogens can exert rapid nongenomic effects through membrane-associated receptors, influencing intracellular signaling pathways independent of transcriptional activation. This mechanism may be significant in neuroprotective roles .

Antioxidant Properties

Research has demonstrated that modifications in the structure of estradiol can significantly alter its antioxidant properties. For instance, ∆9(11)-Estradiol has been shown to reduce lipid peroxidation and superoxide anion formation in vitro, suggesting potential protective effects against oxidative stress .

Neuroprotective Effects

Studies involving neuroblastoma cell lines (e.g., SK-N-SH) have revealed that both 17β-estradiol and ∆9(11)-Estradiol can protect against serum deprivation-induced cytotoxicity. The neuroprotective effect appears to be mediated by mechanisms that do not solely rely on classical ER binding, indicating alternative pathways may be involved .

Estrogenic Activity in Cellular Models

In various cellular assays, ∆9(11)-Estradiol has shown significant estrogenic activity:

  • MCF-7 Cell Line Assays : In estrogen-responsive MCF-7 cells, ∆9(11)-Estradiol modulates the expression of estrogen-responsive genes, including pS2, through both ER-dependent and independent pathways .
  • Dose-Response Relationships : The compound exhibits a dose-dependent increase in transcriptional activity linked to estrogen response elements (ERE), highlighting its potential as a therapeutic agent in estrogen-deficient conditions.

Comparative Analysis with Other Estrogens

A comparative analysis of the biological activities of various estrogens, including ∆9(11)-Estradiol, can be summarized as follows:

CompoundER AffinityAntioxidant ActivityNeuroprotectionRemarks
17β-EstradiolHighModerateStrongClassical estrogen with well-known effects
∆9(11)-EstradiolModerateHighModerateEnhanced antioxidant properties due to structural modifications
17α-EstradiolLowLowModerateWeaker agonist with some protective effects

Case Studies

  • Neuroprotection in Aging Models : A study demonstrated that administration of ∆9(11)-Estradiol in aged animal models resulted in improved cognitive function and reduced markers of neuroinflammation compared to controls receiving no treatment .
  • Hormone Replacement Therapy : Clinical trials assessing the use of ∆9(11)-Estradiol as part of hormone replacement therapy showed promising results in alleviating menopausal symptoms while maintaining favorable safety profiles compared to traditional therapies .

Eigenschaften

CAS-Nummer

95960-05-7

Molekularformel

C₂₅H₃₄O₃

Molekulargewicht

382.54

Synonyme

Estra-​1,​3,​5(10)​,​9(11)​-​tetraene-​3,​17β-​diol 17-​Heptanoate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.